molecular formula C16H17N7O2S B11183483 2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11183483
M. Wt: 371.4 g/mol
InChI Key: YDFBNIIWZLREHO-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a morpholine ring and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with morpholine.

    Attachment of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole group is attached through a thiol-ene reaction, where a thiol-functionalized pyrimidine reacts with a phenyl-tetrazole derivative under UV light or radical initiators.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenyl-tetrazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amines or dihydropyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving sulfur and nitrogen-containing heterocycles.

    Industrial Chemistry: The compound’s reactivity and stability make it useful in various industrial applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The phenyl-tetrazole moiety may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to its combination of a pyrimidine core, a morpholine ring, and a phenyl-tetrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the morpholine ring enhances the compound’s solubility and bioavailability, while the phenyl-tetrazole moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2-morpholin-4-yl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17N7O2S/c24-14-10-12(17-15(18-14)22-6-8-25-9-7-22)11-26-16-19-20-21-23(16)13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18,24)

InChI Key

YDFBNIIWZLREHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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